1,3-Dichloro-7-nitrofluoren-9-one
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Overview
Description
1,3-Dichloro-7-nitrofluoren-9-one is a chemical compound with the molecular formula C₁₃H₅Cl₂NO₃ and a molecular weight of 294.09 g/mol It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group attached to the fluorenone core
Preparation Methods
The synthesis of 1,3-Dichloro-7-nitrofluoren-9-one typically involves the nitration and chlorination of fluorenone derivatives. One common method includes the following steps:
Nitration: Fluorenone is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 7-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dichloro-7-nitrofluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the fluorenone core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dichloro-7-nitrofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-nitrofluoren-9-one involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .
Comparison with Similar Compounds
1,3-Dichloro-7-nitrofluoren-9-one can be compared with other fluorenone derivatives, such as:
1,3-Dichloro-9-fluorenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dichloro-9-fluorenone: Has chlorine atoms at different positions, leading to different chemical and biological properties.
1,3-Dibromo-7-nitrofluoren-9-one: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93186-53-9 |
---|---|
Molecular Formula |
C13H5Cl2NO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1,3-dichloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H |
InChI Key |
IEZYLVLKJHJFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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